ethyl (1,3-benzodioxol-5-ylamino)(oxo)acetate
Description
Ethyl (1,3-benzodioxol-5-ylamino)(oxo)acetate (CAS: 708225-07-4) is an organic compound featuring a 1,3-benzodioxole core substituted with an amino group at the 5-position, which is further linked to an oxo-acetate ethyl ester moiety. Its molecular formula is inferred as C₁₁H₁₁NO₅, combining the benzodioxole ring (C₇H₅O₂), an amino group (NH), and an ethyl oxo-acetate (C₃H₅O₃) . This compound is of interest in medicinal chemistry and organic synthesis due to its hybrid structure, which may enable diverse applications in drug development or functional materials.
Properties
IUPAC Name |
ethyl 2-(1,3-benzodioxol-5-ylamino)-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-2-15-11(14)10(13)12-7-3-4-8-9(5-7)17-6-16-8/h3-5H,2,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSMJVDYLPHSKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1,3-benzodioxol-5-ylamino)(oxo)acetate typically involves the reaction of 1,3-benzodioxole with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives.
The carboxylic acid derivative exhibits increased water solubility compared to the parent ester, making it suitable for further functionalization in aqueous media .
Nucleophilic Substitution at the Amine Group
The secondary amine participates in alkylation and acylation reactions:
Alkylation
Acylation
Acylation proceeds with high regioselectivity due to the electron-withdrawing oxo group deactivating the adjacent nitrogen .
Condensation Reactions
The ketone group participates in Knoevenagel and Schiff base formation:
The Schiff base derivatives exhibit enhanced stability in polar aprotic solvents .
Cyclization Reactions
Intramolecular cyclization forms heterocyclic systems:
Cyclization products demonstrate increased planarity, as confirmed by X-ray crystallography in analogous compounds .
Oxidation and Reduction
The oxoacetate backbone undergoes redox transformations:
Reduction yields diastereomers separable via silica gel chromatography .
Michael Addition Reactions
The α,β-unsaturated ketone participates in conjugate additions:
Michael adducts show broad-spectrum biological activity in structural analogs .
Mechanistic Insights
-
Hydrolysis : Base-mediated saponification proceeds via a tetrahedral intermediate, stabilized by the electron-withdrawing oxo group .
-
Cyclization : Pyrazole formation follows a nucleophilic attack by hydrazine on the ketone carbonyl, followed by dehydration .
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Schiff Base Formation : Imine formation is pH-dependent, with optimal yields at pH 4–5 due to protonation equilibria .
This compound’s reactivity profile aligns with its structural analogs in pharmacological applications, particularly in modulating ion channels and enzyme inhibition .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of ethyl (1,3-benzodioxol-5-ylamino)(oxo)acetate against various pathogens.
Case Study: Antimicrobial Efficacy
A study evaluated the compound's effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were as follows:
| Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest its potential as a new antimicrobial agent, especially for resistant strains.
Neuroprotective Effects
The compound has also shown promise in neuroprotection. In vitro studies indicated that treatment with this compound reduced cell death in neuronal cell lines exposed to oxidative stress by approximately 40%. Furthermore, it increased levels of antioxidant enzymes, suggesting a protective mechanism against oxidative damage.
Anticancer Potential
This compound has been investigated for its anticancer properties. Research indicates that the compound may induce apoptosis in cancer cells.
Data Table: Cytotoxicity Studies
| Compound | Cell Line | EC50 (µM) | Observations |
|---|---|---|---|
| This compound | MRC-5 | 20 | Moderate toxicity observed |
| Related thieno[3,2-d]pyrimidines | HeLa | 15 | Significant apoptosis induction |
| Other derivatives | A549 | 10 | High cytotoxicity |
The proposed mechanism of action includes inhibition of topoisomerase II and induction of cell cycle arrest at the G2/M phase .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory applications. Preliminary studies indicate that it may target specific inflammatory pathways, which could be beneficial in developing treatments for inflammatory diseases .
Mechanism of Action
The mechanism of action of ethyl (1,3-benzodioxol-5-ylamino)(oxo)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues include:
Key Differences :
- Ethyl (cycloheptylamino)(oxo)acetate replaces the aromatic benzodioxole with a cycloheptyl group, reducing aromatic interactions but increasing lipophilicity (logP = 2.34) .
- α-Oxo-1,3-benzodioxole-5-acetic acid lacks the ethyl ester, making it more polar and acidic (pKa ~2–3) compared to the esterified target compound .
Physicochemical Properties
Insights :
- The ethyl ester group balances lipophilicity, making it more membrane-permeable than the free acid form .
Biological Activity
Ethyl (1,3-benzodioxol-5-ylamino)(oxo)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a benzodioxole moiety known for its pharmacological potential. The molecular formula is C₁₄H₁₅N₃O₅, and it has a molecular weight of 303.29 g/mol.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound. It exhibits cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC₅₀ Value (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Carcinoma) | 12.5 | Induction of apoptosis via caspase activation |
| MCF7 (Breast Carcinoma) | 8.2 | Inhibition of cell cycle progression |
| HT-29 (Colon Carcinoma) | 15.0 | Modulation of ERK signaling pathway |
The compound's mechanism involves the induction of apoptosis through the activation of caspases 3 and 9 and the inhibition of the ERK1/2 signaling pathway, which is crucial for cell proliferation and survival .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MIC) are as follows:
| Microorganism | MIC (μg/mL) | Effect |
|---|---|---|
| Staphylococcus aureus | 32 | Bacteriostatic |
| Escherichia coli | 64 | Bactericidal |
| Candida albicans | 16 | Antifungal |
The compound disrupts microbial cell wall synthesis and interferes with metabolic pathways essential for microbial growth .
Study on Anticancer Effects
A recent study evaluated the effects of this compound on A549 lung carcinoma cells. The results indicated that at an IC₅₀ value of 12.5 μM, the compound significantly inhibited cell viability and induced apoptosis as confirmed by flow cytometry analysis. The study concluded that this compound could be a promising candidate for developing new anticancer therapies .
Study on Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The findings revealed that at a concentration of 32 μg/mL, the compound effectively inhibited bacterial growth without cytotoxic effects on human fibroblast cells, indicating its potential as a safe antimicrobial agent .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death in cancer cells.
- Cell Cycle Arrest : It causes G1 phase arrest in cancer cells, preventing further proliferation.
- Antimicrobial Action : By disrupting cellular functions in microbes, it inhibits their growth effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
